

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromoacrolein

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromoacrolein

Cat. No.: B081055

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacrolein (CAS No. 14925-39-4), also known as 2-bromo-2-propenal, is a halogenated α,β -unsaturated aldehyde.^{[1][2]} Its structure, featuring a reactive aldehyde group, a carbon-carbon double bond, and a bromine atom, makes it a compound of significant interest in organic synthesis and as a subject of study in toxicology and drug development.^[3] The presence of these functional groups imparts a high degree of reactivity, rendering it a versatile intermediate for the synthesis of various organic molecules. From a toxicological standpoint, **2-bromoacrolein** is often used as a model compound to investigate the mechanisms of acrolein-induced cellular damage due to their structural similarities. This guide provides a comprehensive overview of the physicochemical properties of **2-bromoacrolein**, detailed experimental protocols, and an exploration of its biological significance through the lens of acrolein-mediated signaling pathways.

Physicochemical Properties

2-Bromoacrolein is a colorless to pale yellow liquid with a pungent odor.^[3] It is characterized by its high reactivity and is classified as a dangerous good for transport.^[1] A summary of its key physicochemical properties is presented in the tables below.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₃ BrO	[1][4][5]
Molecular Weight	134.96 g/mol	[1][4][6]
Boiling Point	149.1 °C at 760 mmHg 58 °C at 21 Torr	[7][8] [9]
Density	1.617 g/cm ³	[7][8]
Flash Point	97 °C	[7][8][9]
Vapor Pressure	4.08 mmHg at 25°C	[7][8]
Appearance	Colorless to pale yellow liquid	[3]
Odor	Pungent	[3]

Solubility Profile

While specific quantitative solubility data for **2-bromoacrolein** is not readily available in the literature, it is generally described as being soluble in organic solvents.[3]

Solvent	Qualitative Solubility
Organic Solvents	Soluble

Reactivity and Stability

The reactivity of **2-bromoacrolein** is dictated by the electrophilic nature of the carbon-carbon double bond and the aldehyde functional group. The bromine atom further influences its reactivity. It is known to be a reactive compound and should be handled with care. For storage, a temperature of -20°C is recommended.[7][8][10]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **2-bromoacrolein** are crucial for its application in research and development.

Synthesis of Acrolein (Illustrative Precursor Synthesis)

Acrolein, the parent compound of **2-bromoacrolein**, can be synthesized in the laboratory via the dehydration of glycerol. This process typically involves heating a mixture of glycerol, potassium bisulfate, and potassium sulfate.

Materials:

- Glycerol (dry)
- Acid potassium sulfate (freshly fused and powdered)
- Potassium sulfate (powdered)
- Hydroquinone
- Sodium bicarbonate

Procedure:

- A mixture of 1 kg of freshly fused and finely powdered acid potassium sulfate, 200 g of powdered potassium sulfate, and 300 g of dry glycerol is prepared in two separate flasks.[\[11\]](#)
- Approximately 1 g of hydroquinone is added to the receiving flasks to act as a stabilizer for the acrolein.[\[11\]](#)
- The reaction mixture is heated in a sand bath. The temperature should be raised gradually to avoid excessive frothing.[\[11\]](#)
- The distillation is carried out, and the crude acrolein is collected in a flask cooled with ice.[\[11\]](#)
- To purify, the collected acrolein is distilled from the receiving flask (which should now be placed in a water bath) into a final receiving flask cooled in ice. The water bath is gradually heated to 75-80°C and finally to boiling to ensure all the acrolein is distilled.[\[11\]](#)
- The final product is treated with small amounts of solid sodium bicarbonate to neutralize any acid present and then filtered.[\[11\]](#)

Purification by Vacuum Distillation

Purification of reactive aldehydes like acrolein and its derivatives is often achieved through distillation, frequently under reduced pressure to prevent decomposition at high temperatures.

General Procedure:

- The crude product is placed in a distillation flask.
- The apparatus is set up for vacuum distillation, ensuring all glassware is dry to prevent hydrolysis.
- A vacuum is applied, and the flask is gently heated.
- Fractions are collected at the appropriate boiling point and pressure. For **2-bromoacrolein**, a boiling point of 58 °C at 21 Torr has been reported.[9]
- It is advisable to stop the distillation before the flask is completely dry.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile compounds like **2-bromoacrolein**.

- Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is commonly used for volatile chlorinated and brominated compounds.
- Carrier Gas: High-purity helium is typically used as the carrier gas.
- Injection: A split/splitless injector is used. The injector temperature is typically set around 250°C.
- Oven Program: A temperature gradient is employed, for example, starting at 40°C and ramping up to 220°C.
- Detection: A mass spectrometer is used for detection, allowing for both identification and quantification. The mass spectrum will show the molecular ion and characteristic

fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of **2-bromoacrolein**, often after derivatization to improve detection.

- Column: A reverse-phase C18 column is a common choice.
- Mobile Phase: A gradient elution with acetonitrile and water, often with an acid modifier like formic acid or phosphoric acid, is typically used.
- Detection: UV detection is suitable, especially after derivatization to introduce a chromophore. For instance, aldehydes can be derivatized with reagents like 2,4-dinitrophenylhydrazine (DNPH).

Spectral Data

The structural elucidation of **2-bromoacrolein** is confirmed through various spectroscopic techniques.

1H NMR Spectroscopy

The ^1H NMR spectrum of **2-bromoacrolein** would be expected to show signals for the aldehydic proton and the two vinyl protons. The chemical shifts and coupling patterns would be characteristic of the α,β -unsaturated aldehyde structure with a bromine substituent. The aldehydic proton would appear downfield, and the two vinyl protons would likely appear as distinct signals due to their different chemical environments.

13C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton. For **2-bromoacrolein**, three distinct signals are expected:

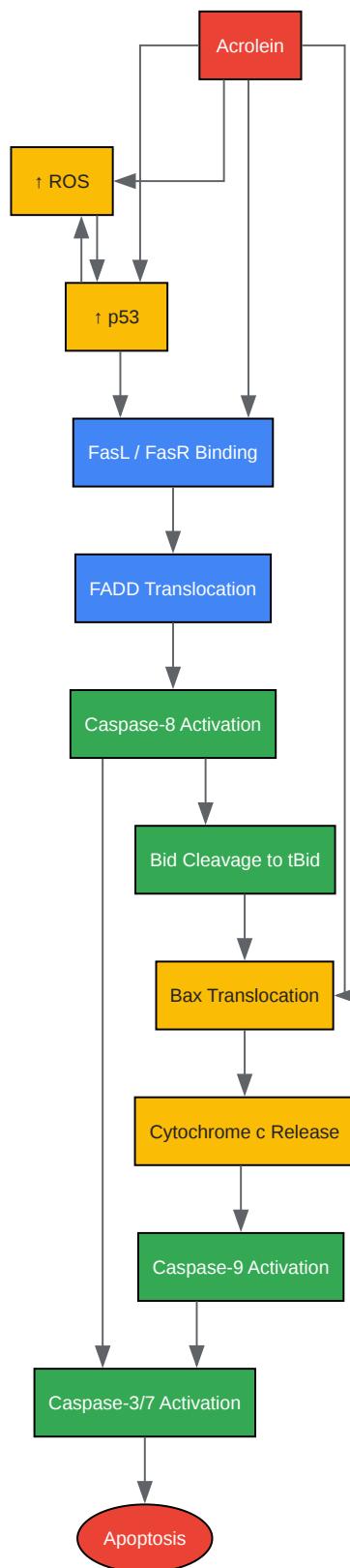
- Carbonyl Carbon (C=O): In the range of 190-200 ppm, characteristic of an aldehyde.
- Alkene Carbons (C=C): In the range of 115-140 ppm. The carbon bearing the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum of **2-bromoacrolein** would exhibit characteristic absorption bands for its functional groups:

- C=O Stretch (Aldehyde): A strong, sharp peak around 1700 cm^{-1} .
- C=C Stretch (Alkene): A peak in the region of $1600\text{-}1680\text{ cm}^{-1}$.
- C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm^{-1} .
- =C-H Stretch (Alkene): A peak above 3000 cm^{-1} .
- C-Br Stretch: Typically found in the fingerprint region (below 1000 cm^{-1}).

Mass Spectrometry

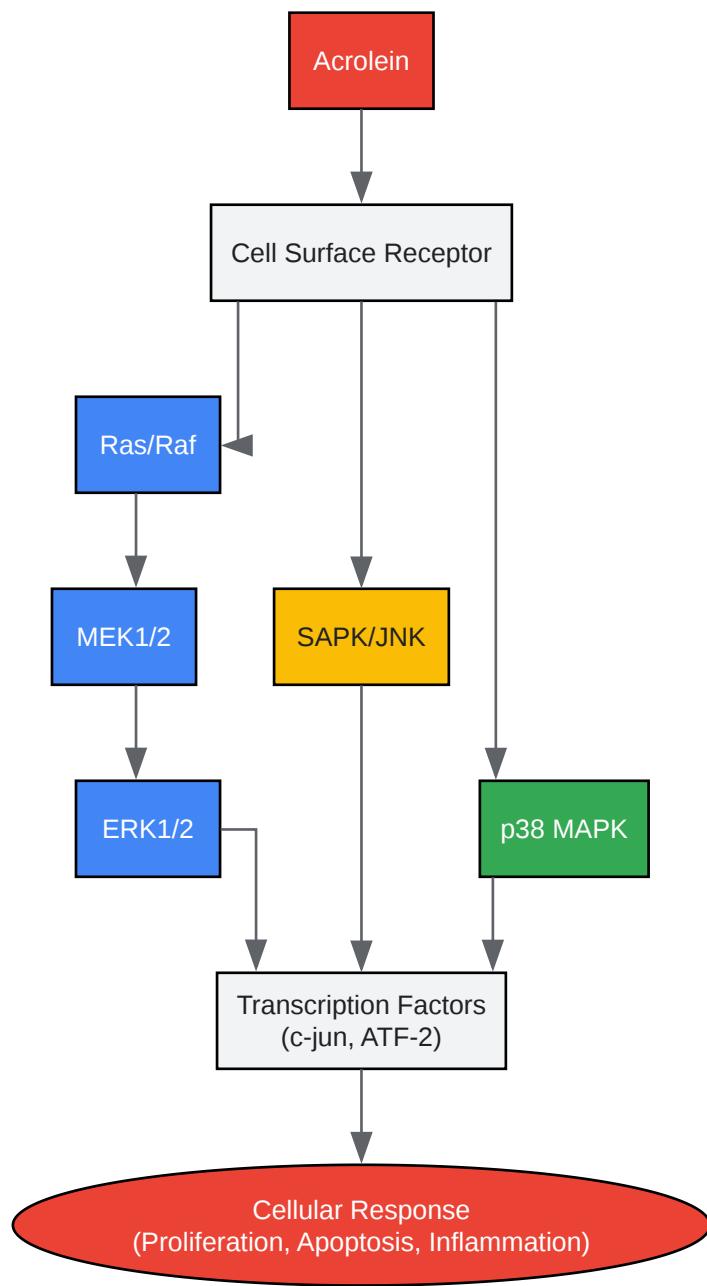

The mass spectrum of **2-bromoacrolein** will show a molecular ion peak. Due to the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M^+ and $M+2$) of almost equal intensity.[12] The fragmentation pattern would likely involve the loss of a bromine atom, a hydrogen atom, or the formyl group (CHO).

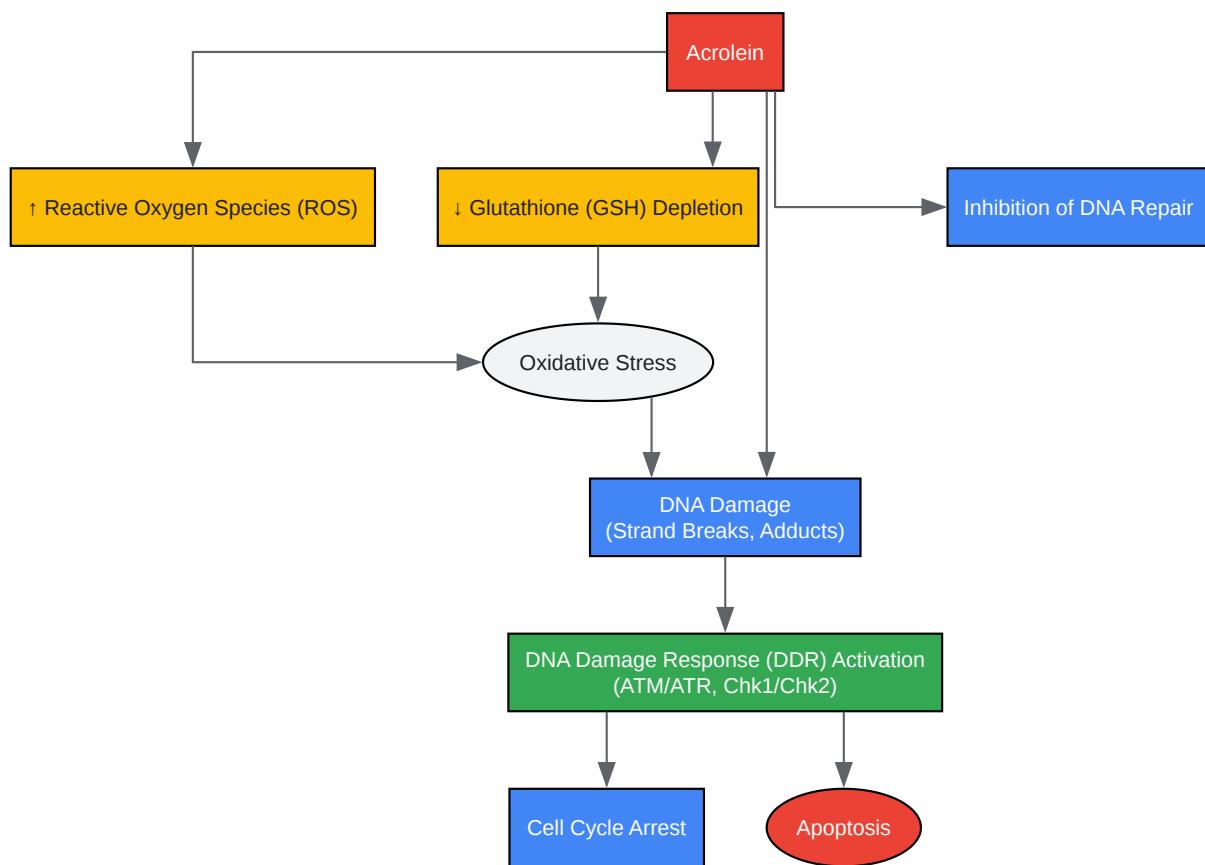
Biological Activity and Signaling Pathways

2-Bromoacrolein is known for its genotoxicity, causing mutations and DNA single-stranded breaks.[13] Its biological effects are often studied in the context of acrolein toxicity, for which it serves as a reactive analog. Acrolein is a ubiquitous environmental pollutant and an endogenous product of lipid peroxidation, implicated in a variety of diseases.[14] It exerts its toxic effects through various mechanisms, including the induction of oxidative stress, DNA damage, and apoptosis.

Acrolein-Induced Apoptosis Signaling Pathway

Acrolein can induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.


[Click to download full resolution via product page](#)


Acrolein-induced apoptosis pathway.

Acrolein exposure leads to an increase in reactive oxygen species (ROS) and the activation of the tumor suppressor protein p53.[15] This triggers the death receptor pathway, starting with the binding of Fas ligand (FasL) to its receptor (FasR), leading to the activation of caspase-8.[16] Activated caspase-8 can then directly activate downstream caspases (caspase-3 and -7) or cleave Bid to tBid, which translocates to the mitochondria.[16] Acrolein also promotes the translocation of Bax to the mitochondria, leading to the release of cytochrome c and the activation of caspase-9, which further activates the executioner caspases.[17]

Acrolein-Induced MAPK Signaling Pathway

Acrolein is known to activate mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cellular responses to stress.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Propenal, 2-bromo- | C3H3BrO | CID 26969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]

- 4. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. labshake.com [labshake.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 2-Bromoacrolein, CAS No. 14925-39-4 - iChemical [ichemical.com]
- 9. 14925-39-4 CAS MSDS (2-BROMO-PROPENAL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 2-BROMO-PROPENAL | 14925-39-4 [amp.chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. C₃H₇Br CH₃CHBrCH₃ mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. compoundchem.com [compoundchem.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. whitman.edu [whitman.edu]
- 16. azooptics.com [azooptics.com]
- 17. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Bromoacrolein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081055#physicochemical-properties-of-2-bromoacrolein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com